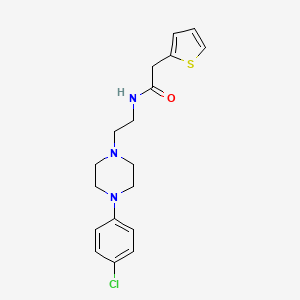

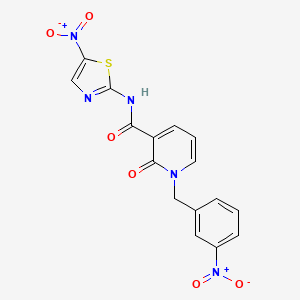

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide and its derivatives involves chloroacetylation of 2-amino-5-chlorbenzophenone followed by reaction with substituted phenylpiperazine. The chemical structures of these compounds have been confirmed using TLC, IR, 1HNMR, 13CNMR, and elemental analysis techniques (Verma, Kumar, & Kumar, 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through X-ray diffraction and supported by Fourier transform infrared spectra (FTIR), 1H and 13C NMR experiments. These analyses help in understanding the conformation and the structural intricacies of the compounds, which are crucial for their biological activity (Singh, Gupta, Bajpai, Saxena, & Saxena, 2000).

Chemical Reactions and Properties

Chemical reactions involving N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide derivatives include their interaction with diverse reagents to synthesize novel compounds. These reactions exhibit the compound's versatility in forming various chemical structures with potential biological activities (Arafat, Khalifa, El‐Taweel, Ayyad, & Mohamed, 2022).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystalline structure, are analyzed through various spectroscopic and crystallographic methods. These properties are essential for understanding the drug's formulation and delivery mechanisms (Ismailova, Okmanov, Zi̇yaev, Shakhidoyatov, & Tashkhodjaev, 2014).

Scientific Research Applications

Antihistamine and Antiallergic Applications

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is primarily explored for its antihistamine properties. Cetirizine, a related compound, has been identified as an effective antihistamine used in the treatment of urticaria and allergic rhinitis. This indicates the potential use of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide in similar applications due to its structural similarity (Arlette, 1991).

Inhibitor of Acyl-Coenzyme A: Cholesterol O-Acyltransferase

The compound has been studied for its role as an inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), indicating its potential use in the treatment of diseases involving ACAT-1 overexpression. This suggests its relevance in therapeutic areas such as cholesterol management and cardiovascular diseases (Shibuya et al., 2018).

Synthesis and Biological Potentials

Various derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. This research area is significant as it opens up possibilities for developing new therapeutic agents based on the structure of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide (Mehta et al., 2019).

Allosteric Enhancers of Receptors

The compound and its derivatives have been explored as allosteric enhancers of the A1-adenosine receptor, showing potential in binding and functional studies related to this receptor. This suggests its application in neurological or cardiovascular conditions where modulation of adenosine receptors is beneficial (Romagnoli et al., 2008).

Chemical Structure and Cytotoxic Activities

Some derivatives of this compound have been isolated from marine actinobacterium, with their chemical structures determined and cytotoxic activities estimated. This highlights its potential application in studying marine bioactive compounds and their pharmacological properties (Sobolevskaya et al., 2007).

Central Nervous System (CNS) Agents

This compound has been synthesized and evaluated as a potential CNS agent, with molecular docking studies showing its binding to the GABAA receptor. This suggests its application in developing new treatments for CNS disorders (Verma et al., 2017).

properties

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3OS/c19-15-3-5-16(6-4-15)22-11-9-21(10-12-22)8-7-20-18(23)14-17-2-1-13-24-17/h1-6,13H,7-12,14H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZMBZBYMAJDGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)CC2=CC=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)

![N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide](/img/structure/B2491200.png)

![ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491201.png)

![3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2491204.png)

![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2491205.png)

![1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2491210.png)

![3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2491213.png)

![ethyl 4-[5-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2491214.png)

![Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate](/img/structure/B2491218.png)